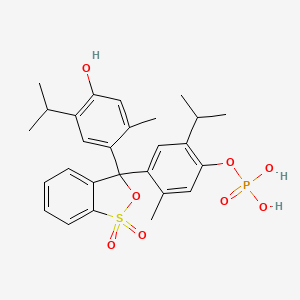

Thymol blue monophosphate

Description

Contextualization of pH Indicators in Chemical and Biochemical Research

The measurement and control of pH, the negative logarithm of the hydrogen ion concentration, is a critical parameter in virtually all aspects of chemical and biological sciences. solubilityofthings.com The pH level can dramatically influence the reactivity of chemical species, the direction of reactions, and the functionality of biological systems. solubilityofthings.com In biochemical processes, for instance, enzymes and metabolic pathways often operate within a very narrow pH range, and any significant deviation can lead to dysfunction. solubilityofthings.com Consequently, the ability to monitor pH is fundamental.

pH indicators are chemical compounds that provide a visual representation of a solution's acidity or alkalinity by changing color at specific pH levels. gspchem.comebsco.com This color change is due to a shift in the indicator's molecular structure and electronic configuration in response to the concentration of hydrogen or hydroxide (B78521) ions. These indicators are indispensable tools in laboratory and industrial settings for their simplicity, cost-effectiveness, and efficiency in providing quick and reasonably accurate pH determination. gspchem.com Their applications are widespread, ranging from titrations in analytical chemistry to determine the concentration of unknown solutions, to monitoring the health of cell cultures in biology, and assessing water quality in environmental science. gspchem.comresearchgate.net In biochemistry, maintaining a precise pH is crucial for enzyme activity assays, where minor fluctuations can significantly impact results.

Overview of Sulfonephthalein Dyes in Analytical Chemistry

Sulfonephthalein dyes are a prominent class of compounds extensively used in analytical chemistry, particularly as acid-base indicators. mdpi.comresearchgate.net This family of dyes, which includes well-known examples like bromocresol green, bromothymol blue, cresol (B1669610) red, and thymol (B1683141) blue, is recognized for its intense and distinct colors. researchgate.netnist.gov Their widespread application stems from their utility as probes for changes in the physicochemical characteristics of aqueous environments. researchgate.net

The color-changing mechanism of sulfonephthalein dyes is attributed to structural transformations they undergo at different pH values. chempap.org These dyes typically exist in several protolytic forms, leading to different colors; for example, thymol blue exhibits a transition from red to yellow in acidic conditions and from yellow to blue in alkaline conditions. rsc.org The bromine-containing derivatives, in particular, are noted for the stability of their protolytic forms and the high contrast of their color reactions. mdpi.com

Despite their long history and broad utility, the purity of commercial sulfonephthalein dyes can be a concern, as impurities from the synthesis process can lead to batch-to-batch variations and uncertainties in pH measurements. nist.gov Nevertheless, their high molar absorptivity allows them to be detected optically even at low concentrations, making them valuable analytical reagents for spectrophotometric methods and for determining the surface pH of micelles. researchgate.netchempap.org

Table 1: Properties of Selected Sulfonephthalein Dyes This table is interactive. You can sort the columns by clicking on the headers.

| Dye Name | pKa | Acid Color | Base Color |

|---|---|---|---|

| Bromophenol Blue | 3.75 unict.it | Yellow | Blue/Violet unict.it |

| Bromocresol Green | 4.42 unict.it | Yellow | Blue unict.it |

| Chlorophenol Red | 5.74 unict.it | Yellow | Red |

| Bromocresol Purple | 6.05 unict.it | Yellow | Purple researchgate.net |

| Bromothymol Blue | 6.72 unict.it | Yellow | Blue gspchem.com |

| Thymol Blue (Acid Range) | 1.2 - 2.8 | Red | Yellow |

| Thymol Blue (Alkaline Range) | 8.0 - 9.6 | Yellow | Blue rsc.org |

Significance of Phosphate (B84403) Esters in Enzymatic Detection Systems

Phosphate esters are molecules of immense biological importance, playing key roles in energy metabolism, signal transduction, and as structural components of nucleic acids and cell membranes. thermofisher.comnih.gov Nature's choice of phosphate is linked to the unique properties of the phosphate ester bond; it is kinetically very stable and resistant to hydrolysis in the absence of an enzyme, yet this stability can be modulated by the electrostatic environment within an enzyme's active site. This combination of stability and regulatability makes phosphate esters ideal for controlling biological processes.

This inherent stability and the central role of enzymes that metabolize them (such as phosphatases, kinases, and ATPases) have led to the development of numerous enzymatic detection systems based on phosphate ester substrates. thermofisher.com In these systems, a synthetic phosphate ester, often linked to a chromogenic (color-producing) or fluorogenic (fluorescence-producing) molecule, is used as a substrate. thermofisher.comdntb.gov.ua When the enzyme of interest, like a phosphatase, cleaves the phosphate group, the reporter molecule is released, leading to a measurable change in color or fluorescence. medchemexpress.com

These assays allow for the continuous measurement of enzyme activity and are invaluable for diagnosing diseases, screening for enzyme inhibitors, and conducting fundamental biochemical research. thermofisher.comdntb.gov.ua The design of these synthetic substrates is crucial; they must be readily hydrolyzed by the target enzyme while remaining stable in its absence. The use of phosphate esters as substrates allows for the detection of enzymes that produce or consume inorganic phosphate, providing a versatile tool for studying a wide range of enzymatic reactions. thermofisher.com

Research Landscape of Thymol Blue Monophosphate: A Substrate for Phosphatase Activity

Within the field of enzymatic assays, this compound has been identified and utilized as a chromogenic substrate specifically for the measurement of phosphatase activity, particularly alkaline phosphatase. dntb.gov.uagoogle.comjustia.com The principle of its use relies on the enzymatic hydrolysis of the phosphate ester bond. When alkaline phosphatase acts on the colorless this compound substrate, it cleaves the phosphate group, releasing the pH indicator thymol blue. dntb.gov.ua

The liberated thymol blue, in the alkaline conditions of the assay, imparts a blue color to the solution. The rate of color formation is directly proportional to the activity of the phosphatase enzyme in the sample. This allows for a kinetic determination of enzyme activity by monitoring the change in absorbance over time. dntb.gov.ua

Research has demonstrated the utility of this compound for serum alkaline phosphatase measurements. For example, a 1975 study by Dalai and Winsten described it as a new substrate for kinetic alkaline phosphatase determinations. dntb.gov.ua A subsequent study in 1976 by Elser further validated its use for measuring serum alkaline phosphatase with a bichromatic analyzer. dntb.gov.ua The synthesis of related sulfonephthalein monophosphates, such as thymolphthalein (B86794) monophosphate, was developed for similar purposes, highlighting a research trend in creating new chromogenic substrates for phosphatase detection. medchemexpress.comnih.gov These substrates offer a practical method for quantifying specific enzyme activity in biological fluids. justia.comgoogle.com

Table 2: UV/vis Absorption of Thymol Blue in Relation to pH This table is interactive. You can sort the columns by clicking on the headers.

| pH | Color | Absorption Peak (Approx.) | Observation |

|---|---|---|---|

| < 1.2 | Red | In its first transition, thymol blue changes from red to yellow. rsc.org | |

| 2.8 - 8.0 | Yellow | The yellow form is predominant in a broad pH range. rsc.org | |

| > 9.6 | Blue | 595 nm rsc.org | The absorption at 595 nm increases strongly with increasing pH in the 8-9.6 range, which is utilized in phosphatase assays. rsc.org |

Structure

3D Structure

Properties

CAS No. |

60904-21-4 |

|---|---|

Molecular Formula |

C27H31O8PS |

Molecular Weight |

546.6 g/mol |

IUPAC Name |

[4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenyl] dihydrogen phosphate |

InChI |

InChI=1S/C27H31O8PS/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)37(32,33)35-27)23-14-20(16(3)4)25(12-18(23)6)34-36(29,30)31/h7-16,28H,1-6H3,(H2,29,30,31) |

InChI Key |

VCCIAAPOKIZVON-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)OP(=O)(O)O)C(C)C)C(C)C)O |

Canonical SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)OP(=O)(O)O)C(C)C)C(C)C)O |

Synonyms |

thymol blue monophosphate |

Origin of Product |

United States |

Mechanistic Principles of Thymol Blue Monophosphate Function in Enzymatic Systems

Hydrolysis Mechanism by Phosphatase Enzymes

The fundamental reaction involving thymol (B1683141) blue monophosphate is its hydrolysis, catalyzed by phosphatase enzymes. Phosphatases are a class of hydrolase enzymes that remove phosphate (B84403) groups from their substrates. In this case, the substrate is the thymol blue monophosphate molecule, which consists of a thymol blue moiety linked to a phosphate group via an ester bond.

The enzymatic reaction can be summarized as follows:

This compound + H₂O --(Phosphatase)--> Thymol Blue + Inorganic Phosphate

This catalytic process involves the cleavage of the oxygen-phosphorus (O-P) bond. nih.gov The active site of the phosphatase enzyme binds to the phosphate ester. Through a mechanism that often involves a phosphoenzyme intermediate, the enzyme facilitates the nucleophilic attack of a water molecule on the phosphorus atom. nih.gov This results in the breaking of the ester linkage and the release of two products: the dephosphorylated thymol blue molecule and an inorganic phosphate ion (H₂PO₄⁻ / HPO₄²⁻). google.comblogspot.com The specificity of the reaction allows for its application in measuring the activity of different types of phosphatases, such as prostatic acid phosphatase and alkaline phosphatase, by setting the appropriate pH for the assay. medchemexpress.comnih.gov

Proton Generation and pH Change During Enzymatic Cleavage

The enzymatic hydrolysis of a phosphate monoester like this compound intrinsically alters the hydrogen ion (proton) concentration of the reaction medium. The hydrolysis reaction consumes a water molecule and releases a phosphate ion and the alcohol (in this case, the thymol blue phenol (B47542) group).

The state of protonation of both the released inorganic phosphate and the hydroxyl group of the liberated thymol blue is dependent on their respective acid dissociation constants (pKa) and the pH of the surrounding buffer. The enzymatic cleavage effectively releases a new acidic group into the solution. The subsequent dissociation of a proton from this group leads to a decrease in the pH of the reaction mixture. mdpi.com This principle, where enzymatic activity is coupled to proton generation, is a cornerstone of many pH-based assays. mdpi.com The change in pH is directly proportional to the amount of substrate hydrolyzed and, therefore, to the activity of the phosphatase enzyme.

Chromogenic Response of the Thymol Blue Moiety upon Phosphate Removal

The utility of this compound as a substrate lies in the fact that its hydrolysis product, thymol blue, is a pH indicator. gspchem.com Thymol blue itself is a sulfonephthalein dye that exhibits two distinct color transition ranges depending on the pH of the solution. gspchem.comhach.com

Acidic Range: Transitions from red below pH 1.2 to yellow at pH 2.8. gspchem.com

Basic Range: Transitions from yellow at pH 8.0 to blue above pH 9.6. gspchem.comhach.comlovibond.com

In a typical alkaline phosphatase assay, the reaction is conducted in an alkaline buffer (e.g., pH 10). blogspot.com Initially, the buffered solution containing the colorless this compound substrate is yellow, corresponding to the yellow form of the small amount of free thymol blue indicator that may be present. As the phosphatase enzyme hydrolyzes the substrate, it releases free thymol blue. google.com At the alkaline pH of the assay, the newly formed thymol blue is deprotonated, resulting in its characteristic blue form. blogspot.com The rate of increase in the blue color, which can be measured spectrophotometrically at a specific wavelength (e.g., 595 nm), is directly proportional to the rate of thymol blue production and thus to the alkaline phosphatase activity. blogspot.com Conversely, for acid phosphatase assays, the reaction is run in an acidic buffer (e.g., pH 5.0), where the color change would occur within the acidic transition range of thymol blue. blogspot.com

Table 1: pH Indicator Properties of Thymol Blue

| pH Range | Low pH Color | Transition pH | High pH Color |

|---|---|---|---|

| Acidic | Red | 1.2 - 2.8 | Yellow |

| Basic | Yellow | 8.0 - 9.6 | Blue |

Influence of Microenvironmental Factors on Indicator Performance

The accuracy and reliability of enzymatic assays using this compound are highly dependent on the careful control of several microenvironmental factors that can influence enzyme activity and indicator response. blogspot.com

Table 2: Influence of Microenvironmental Factors

| Factor | Influence on Assay Performance |

|---|---|

| pH | Enzyme activity is highly pH-dependent. Assays must be performed at the optimal pH for the specific phosphatase being measured (e.g., acidic for acid phosphatase, alkaline for alkaline phosphatase). The buffer must have sufficient capacity to resist drastic pH changes while allowing for the localized change that drives the indicator's color transition. blogspot.com |

| Temperature | Enzymatic reaction rates increase with temperature up to an optimal point, beyond which the enzyme denatures and loses activity. Assays must be conducted at a constant, controlled temperature to ensure reproducible results. blogspot.com |

| Substrate Concentration | The reaction rate is dependent on the concentration of this compound. The concentration should be sufficient to saturate the enzyme, ensuring the reaction rate is proportional to the enzyme concentration and not limited by substrate availability. |

| Activators and Inhibitors | The presence of certain ions or molecules can significantly affect enzyme activity. For instance, some alkaline phosphatases require metal ions like Mg²⁺ or Zn²⁺ as activators for optimal function. blogspot.com Conversely, substances like inorganic phosphate (a product of the reaction), tartrate (an inhibitor of prostatic acid phosphatase), or chelating agents can inhibit the enzyme, leading to an underestimation of its activity. nih.gov |

| Interfering Substances | Components within the test sample, such as bilirubin (B190676) or hemoglobin from hemolyzed samples, can interfere with spectrophotometric readings, potentially leading to inaccurate results. dntb.gov.ua |

Development and Optimization of Enzymatic Assay Methodologies

Spectrophotometric Approaches for Kinetic Measurements

Spectrophotometry provides a robust and widely accessible method for monitoring the kinetics of enzyme-catalyzed reactions. When a phosphatase enzyme acts on thymol (B1683141) blue monophosphate, it cleaves the phosphate (B84403) group, liberating thymol blue. smolecule.com This product is a pH indicator that exhibits a distinct color change, which can be quantified spectrophotometrically to determine the rate of the enzymatic reaction.

Wavelength Selection for Chromogenic Detection

The selection of an appropriate wavelength is paramount for the sensitive and accurate detection of the reaction product, thymol blue. In alkaline conditions, which are typically used to stop the enzymatic reaction and develop the color, thymol blue produces a blue color. google.com The maximum absorbance (λmax) of the deprotonated (blue) form of thymol blue is in the range of 590 to 625 nm. google.comaatbio.com Specifically, a wavelength of 595 nm has been effectively used to measure the liberated thymol blue in acid phosphatase assays. blogspot.com Some studies also report absorbance peaks at 593 nm and 596 nm for thymol blue. aatbio.comnsf.gov For optimal performance in bichromatic analyzers, which can minimize the effects of interfering substances like hemoglobin and bilirubin (B190676), specific wavelength pairs are chosen. oup.com The UV spectrum of thymol blue also shows absorption maxima at lower wavelengths, such as 198 nm, 276 nm, and 395 nm, though these are less commonly used for colorimetric assays due to potential interference from other molecules in biological samples. sielc.com

Optimization of Reaction Buffer Systems

The composition and pH of the reaction buffer are critical factors that significantly influence enzyme activity and the stability of the substrate. For alkaline phosphatase assays using thymol blue monophosphate, buffers that maintain an alkaline pH are necessary for optimal enzyme function. For instance, a 2-amino-2-methyl-1-propanol (B13486) buffer has been utilized in conjunction with various phenolic substrates. dntb.gov.ua In the case of acid phosphatase, the reaction is carried out under acidic conditions, typically at a pH between 5.3 and 6.2, often using a citrate (B86180) or acetate (B1210297) buffer system. google.com The enzymatic reaction is then terminated by the addition of a strong base to raise the pH to between 10 and 14, which simultaneously stops the enzyme and develops the blue color of the liberated thymol blue. google.com The stability of the this compound substrate itself can be influenced by the buffer composition; it is noted to be somewhat unstable in solution, leading to its common preparation as a dry powder that is reconstituted before use. google.com

Determination of Enzyme Reaction Parameters (e.g., Substrate Saturation)

To accurately characterize an enzyme's activity, it is essential to determine its kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax). This is achieved by measuring the initial reaction rate at various concentrations of the substrate, this compound. The data obtained are then typically plotted using methods like the Lineweaver-Burk plot to calculate Km and Vmax. libretexts.org These parameters provide insights into the enzyme's affinity for the substrate and its maximum catalytic rate under specific conditions. libretexts.orgbiokin.com The concentration of this compound must be sufficient to saturate the enzyme to determine Vmax, a condition known as zero-order kinetics. blogspot.com

Fluorometric Assay Modifications

While thymol blue itself is primarily a colorimetric indicator, the principles of enzymatic assays can be adapted for fluorometric detection, which often offers higher sensitivity. For phosphatase assays, fluorogenic substrates like 4-methylumbelliferyl phosphate are commonly employed. dntb.gov.ua The enzymatic cleavage of the phosphate group from this substrate yields the highly fluorescent product 4-methylumbelliferone. Although not explicitly detailed for this compound, the concept involves using a substrate that, upon enzymatic action, releases a fluorescent product, allowing for highly sensitive detection of enzyme activity.

High-Throughput Screening Adaptations of Assays

The demand for screening large numbers of potential enzyme inhibitors or activators has driven the adaptation of enzymatic assays to high-throughput screening (HTS) formats. Assays utilizing this compound can be miniaturized and automated for use in 96-well plates, allowing for the simultaneous analysis of numerous samples. nih.gov The colorimetric nature of the assay is well-suited for plate readers, which can rapidly measure the absorbance in each well. nih.gov The development of secreted alkaline phosphatase (SEAP) reporter systems, where SEAP expression can be quantified using a colorimetric substrate, further highlights the applicability of such assays in HTS for studying gene expression and cellular signaling pathways. invivogen.com

Comparative Analysis with Established Phosphatase Substrates

This compound has been evaluated in comparison to other commonly used phosphatase substrates. One of the most widely used substrates is p-nitrophenyl phosphate (pNPP). oup.comnepjol.info Studies comparing the this compound method with the pNPP method for serum alkaline phosphatase have shown excellent correlation, with a correlation coefficient (r) of 0.9949. oup.com Advantages of the this compound method include reduced cost per test and an exceptionally stable substrate. oup.com Other substrates used for phosphatase assays include phenolphthalein (B1677637) monophosphate, alpha-naphthyl phosphate, and beta-glycerophosphate. google.comblogspot.cominnolitics.com The choice of substrate often depends on the specific enzyme being assayed (e.g., acid vs. alkaline phosphatase), the required sensitivity, and the presence of interfering substances in the sample. google.comoup.com For instance, thymolphthalein (B86794) monophosphate methods are noted to be more specific for prostatic acid phosphatase. google.com

Advanced Spectroscopic and Chemoinformatic Characterization of the Chromophore

Investigation of Protonation Equilibria and Spectroscopic Response of Thymol (B1683141) Blue

Thymol blue (thymolsulfonephthalein) is a diprotic acid, meaning it can donate two protons, and it consequently exhibits two distinct pH transition ranges. wikipedia.orgmacschem.us This behavior is governed by its protonation equilibria, which involve three principal species, each with a unique color and absorption spectrum. researchgate.netoup.com

The first transition occurs in strongly acidic conditions (pH 1.2–2.8), where the indicator changes from red to yellow. medchemexpress.comgspchem.com The second transition takes place in basic conditions (pH 8.0–9.6), with a color change from yellow to blue. medchemexpress.comgspchem.com These color changes are a direct consequence of structural transformations related to the protonation and deprotonation of the molecule. medchemexpress.com

The different species involved in the protonation equilibria are:

H₂In (Red Form): In strongly acidic solutions, thymol blue exists as a neutral biprotonated species with an open sultone ring. researchgate.netoup.com

HIn⁻ (Yellow Form): As the pH increases, the first deprotonation occurs, leading to a monovalent anion with a pure quinoid structure. researchgate.netoup.comresearchgate.net This form is stable over a wide pH range.

In²⁻ (Blue Form): In alkaline solutions, the second deprotonation results in a dianionic species, characterized as a quinoid-phenolate form. researchgate.netoup.com

The spectroscopic response of thymol blue is characterized by distinct absorbance maxima for each of its protonated forms. The yellow, singly protonated form (HIn⁻) has an absorption maximum at approximately 433-435 nm, while the blue, completely deprotonated form (In²⁻) has its maximum at around 596-600 nm. medchemexpress.comresearchgate.net Quantitative detection of pH is achieved by observing the shift in these absorption peaks. medchemexpress.com The pressure on thymol blue's protonation and absorbance characteristics has also been studied, revealing a small but significant influence, which is crucial for in-situ spectrophotometric measurements in environments like the deep sea. researchgate.net

Table 1: Protonation Equilibria and Spectroscopic Data for Thymol Blue

| Species | Protonation State | pH Range | Color | λmax (nm) |

|---|---|---|---|---|

| H₂In | Biprotonated | < 1.2 | Red | Not specified |

| HIn⁻ | Monoprotonated | 2.8 - 8.0 | Yellow | 433 - 435 |

| In²⁻ | Deprotonated | > 9.6 | Blue | 596 - 600 |

This table provides an interactive summary of the different forms of thymol blue and their properties.

Multivariate Analysis of Electronic Absorption Spectra for Species Identification

The complex interplay of different species of thymol blue in solution at various pH values can be effectively deconvoluted using multivariate analysis techniques applied to their electronic absorption spectra. researchgate.netoup.comoup.com Methods like Principal Component Analysis (PCA) and Alternative Least-Squares (ALS) regression analysis are powerful tools for this purpose. researchgate.net

Research has demonstrated that by applying PCA to the pH-dependent spectra of thymol blue, it can be confirmed that two principal chemical species are sufficient to explain the color changes observed in the alkaline range. researchgate.net This allows for the spectral decomposition and the determination of the individual spectra of the HIn⁻ and In²⁻ forms.

Furthermore, a cooperative approach combining multivariate analysis of electronic absorption spectra with quantum chemistry has been instrumental in resolving long-standing controversies regarding the precise structures of sulfonephthalein dyes like thymol blue at different pH levels. researchgate.netoup.comresearchgate.net This combined methodology has definitively established the structural transitions from the neutral biprotonated form with an open sultone ring (red) to the monovalent quinoid anion (yellow), and finally to the quinoid-phenolate dianion (blue) as the pH increases. researchgate.netoup.com

Time-Resolved Spectroscopic Studies of Indicator Transitions

Time-resolved spectroscopic techniques are employed to study the kinetics and dynamics of the proton transfer reactions that underlie the color transitions of pH indicators. While specific femtosecond transient absorption studies on thymol blue are not extensively detailed in the provided context, the principles of such studies on similar molecules can be inferred. These techniques allow researchers to observe the very fast processes of protonation and deprotonation.

For instance, studies on related molecules like thymol have used fluorescence spectroscopy to investigate the excited-state proton transfer, indicating that thymol becomes more basic upon excitation. niscpr.res.in This suggests that the electronic charge distribution in the molecule is significantly altered in the excited state, which influences its interaction with protons. The kinetics of thymol blue's response can also be observed through changes in absorbance over time when the pH of the solution is rapidly changed. researchgate.net

Applications in pH Sensing Beyond Enzymatic Assays

The distinct, pH-dependent color changes of thymol blue make it a versatile indicator for a wide range of applications beyond traditional laboratory titrations and enzymatic assays. gspchem.com

One significant area of application is in environmental monitoring. Thymol blue can be used for the in-situ measurement of pH in marine environments. medchemexpress.com By immobilizing the dye in a solid matrix, such as silica (B1680970) gel through sol-gel technology, robust solid-state sensors can be created. medchemexpress.com These sensors are valuable for monitoring pH levels in water and soil, which is crucial for ensuring environmental safety and compliance. gspchem.com

Furthermore, purified thymol blue has been characterized for high-quality pH measurements in a variety of aqueous environments, including rivers, estuaries, and the open ocean. news-oceanacidification-icc.orgnsf.govnih.gov Its optimal pH-indicating range is particularly well-suited for measurements in surface or shallow waters where photosynthesis can lead to higher pH values that are outside the optimal range of other indicators like meta-cresol purple. nsf.govnih.gov The development of pH optodes, where thymol blue is chemically immobilized on optical fibers, has also enabled its use in flow injection analysis systems for the determination of carbon dioxide. redalyc.org

Theoretical and Computational Investigations of Thymol Blue Monophosphate and Its Analogues

Quantum Chemical Calculations of Electronic Structure and Spectral Properties

Quantum chemical calculations are a powerful tool for elucidating the electronic structure and predicting the spectral properties of molecules like thymol (B1683141) blue and its derivatives. These methods, particularly those based on Density Functional Theory (DFT), can model the different protonation states of the indicator and calculate their corresponding electronic absorption spectra. researchgate.netresearchgate.net

The color changes of thymol blue are a direct consequence of alterations in its molecular structure with varying pH. researchgate.net Quantum chemical calculations have been employed to determine the geometries of the different species of thymol blue in solution: the neutral biprotonated form (red), the monovalent quinoid anion (yellow), and the divalent quinoid-phenolate form (blue). researchgate.netnii.ac.jp Time-Dependent Density Functional Theory (TD-DFT) is a commonly used method to calculate the vertical excitation energies, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. researchgate.netcore.ac.ukugent.be These calculations can accurately reproduce the experimental trend of λmax shifts upon deprotonation. core.ac.ukugent.be

A quantum-chemical study of the thymol blue molecule reveals key molecular parameters. tuiasi.ro Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic transitions. tuiasi.ro For sulfonephthalein dyes, these transitions are typically of a π → π* and n → π* character. researchgate.net The energy difference between the HOMO and LUMO is fundamental to the color of the dye.

The table below presents a summary of theoretical spectral data for thymol blue's different protonated forms, based on computational studies.

| Species | Protonation State | Typical Calculated λmax (nm) | Observed Color |

|---|---|---|---|

| H₂TB | Biprotonated (acidic) | ~550 | Red |

| HTB⁻ | Monovalent anion | ~430 | Yellow |

| TB²⁻ | Divalent anion (alkaline) | ~596 | Blue |

Molecular Dynamics Simulations of Compound-Solvent Interactions

While quantum mechanics is ideal for studying the electronic properties of a single molecule, molecular dynamics (MD) simulations are employed to understand the behavior of a molecule within a larger environment, such as a solvent. MD simulations model the interactions between the solute (e.g., thymol blue monophosphate) and the surrounding solvent molecules over time, providing a dynamic picture of the solvation process. mdpi.com

For a charged and relatively large molecule like this compound, interactions with a polar solvent like water are complex. MD simulations can reveal the specific hydration patterns around different parts of the molecule, such as the sulfonate group, the phosphate (B84403) group, and the phenolic hydroxyl groups. mdpi.com These simulations can quantify the number of water molecules in the first and second solvation shells and their residence times, which are crucial for understanding the compound's solubility and stability in aqueous solutions.

Furthermore, MD simulations can be used to study the behavior of these dyes in more complex environments, such as in the presence of micelles or at interfaces. researchgate.netdntb.gov.uanih.gov The simulations can predict the preferred localization and orientation of the dye molecule with respect to the interface, which is critical for applications in sensing and materials science. nih.gov

The following table outlines the key compound-solvent interactions that can be investigated using molecular dynamics simulations for this compound.

| Type of Interaction | Description | Information Gained |

|---|---|---|

| Hydrogen Bonding | Interaction between the hydrogen atoms of the solvent (e.g., water) and the electronegative oxygen and nitrogen atoms of the dye. | Solubility, stability of different conformers, and influence on pKa values. |

| Electrostatic Interactions | Coulombic forces between the charged groups of the dye (sulfonate, phosphate, phenolate) and the polar solvent molecules. | Solvation shell structure, ion-pairing, and overall solubility. |

| van der Waals Forces | Non-specific attractive or repulsive forces between the dye and solvent molecules. | Packing of solvent molecules around the nonpolar regions of the dye. |

| Hydrophobic Interactions | The tendency of nonpolar groups (e.g., isopropyl and methyl groups) to aggregate in an aqueous environment. | Conformational preferences and potential for aggregation or partitioning into nonpolar environments. |

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry provides powerful tools to predict the reactivity of molecules and to elucidate the mechanisms of their reactions. For this compound, a key aspect of its reactivity is its behavior as a pH indicator, which involves protonation and deprotonation events. researchgate.netnii.ac.jp

Quantum chemical calculations can be used to determine the most likely sites for protonation and deprotonation by calculating properties such as atomic partial charges and proton affinities. core.ac.ukugent.bejst.go.jp The atoms with the most negative partial charges are generally the most susceptible to electrophilic attack or protonation. The deprotonation pathway, which is responsible for the color change, can be modeled by calculating the energies of the reactant, transition state, and product for the removal of a proton from the phenolic hydroxyl groups. researchgate.net

The pKa values, which quantify the acidity of the different protonated species, can also be predicted computationally. jst.go.jp By calculating the change in Gibbs free energy for the deprotonation reaction in solution (often using a continuum solvation model), the pKa can be estimated. These predictions are valuable for understanding how modifications to the molecular structure will affect the pH range of the indicator's color transition.

The table below summarizes the predicted reactive sites of this compound based on the general understanding of the reactivity of sulfonephthalein dyes from computational studies.

| Reactive Site | Type of Reaction | Computational Method for Prediction | Predicted Outcome |

|---|---|---|---|

| Phenolic Hydroxyl Groups | Deprotonation | Calculation of pKa, proton affinities, and electrostatic potential maps. | These are the primary sites for deprotonation, leading to the yellow-to-blue color change. The relative acidity of the two hydroxyls can be distinguished. |

| Sulfonate Group | Protonation (in very strong acid) | Calculation of proton affinities. | Protonation of the sultone ring's oxygen atom leads to ring-opening and the formation of the red, biprotonated species. researchgate.net |

| Phosphate Group | Deprotonation | Calculation of pKa. | This group will have its own pKa values and will be deprotonated depending on the pH, influencing the overall charge and solubility of the molecule. |

| Aromatic Rings | Electrophilic Aromatic Substitution | Frontier Molecular Orbital (FMO) analysis (HOMO for electrophilic attack). | The electron-rich aromatic rings could be susceptible to attack by strong electrophiles, though this is not relevant to its function as a pH indicator. |

Structure-Activity Relationship (SAR) Studies for Chromogenic Performance

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its functional activity. For chromogenic dyes like this compound, the "activity" is its performance as a color indicator, which is defined by its pKa values and the absorption wavelengths of its different forms. Computational SAR studies are instrumental in designing new dyes with desired properties, such as specific pH transition ranges or enhanced color contrast. ugent.be

By systematically modifying the structure of a parent molecule like thymol blue in silico and calculating the resulting properties, researchers can build a predictive model. For sulfonephthalein dyes, a key area of investigation is the effect of substituents on the aromatic rings. core.ac.ukugent.beresearchgate.net Electron-donating groups (like alkyl groups) and electron-withdrawing groups (like halogens) can significantly alter the electronic properties of the molecule.

Computational studies have shown that electron-donating groups tend to increase the pKa of the phenolic protons, shifting the color transition to a more alkaline pH range. core.ac.ukugent.be Conversely, electron-withdrawing groups make the protons more acidic, lowering the pKa. These effects can be rationalized by how the substituents stabilize or destabilize the resulting phenolate (B1203915) anion. Similarly, substituents can cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the λmax of the different species, thereby tuning the observed colors. core.ac.ukugent.be

The following table summarizes the general trends observed in SAR studies of sulfonephthalein dyes, which are applicable to the design of analogues of this compound.

| Structural Modification | Effect on pKa | Effect on λmax (Color) | Rationale from Computational Studies |

|---|---|---|---|

| Addition of Electron-Donating Groups (e.g., -CH₃, -C₃H₇) | Increase | Minor bathochromic shift (to longer wavelengths) | Destabilizes the anionic form by increasing electron density, making the proton harder to remove. core.ac.ukugent.be |

| Addition of Electron-Withdrawing Groups (e.g., -Br, -Cl) | Decrease | Can cause bathochromic or hypsochromic shifts depending on position | Stabilizes the anionic form through inductive effects, making the proton easier to remove. researchgate.net |

| Increasing Conjugation | Variable | Significant bathochromic shift (red shift) | Decreases the HOMO-LUMO energy gap, requiring less energy for electronic excitation. |

| Introducing a Phosphate Group | Adds additional acidic sites | Minimal direct effect on the core chromophore's λmax | Primarily modifies solubility and overall molecular charge, but can have secondary electronic effects. |

Derivatization and Design of Novel Thymol Blue Based Probes

Rational Design of New Substrates for Specific Enzymatic Targets

The rational design of chromogenic substrates is a cornerstone of modern biochemical analysis, allowing for the straightforward, colorimetric detection of enzyme activity. Thymol (B1683141) blue monophosphate is a prime example of this design strategy, engineered specifically as a substrate for phosphatases, particularly alkaline and acid phosphatases. google.comdntb.gov.uamedchemexpress.com

The core principle involves attaching a phosphate (B84403) group to the thymol blue molecule. In its phosphorylated form, the compound is colorless. However, in the presence of phosphatase enzymes, the phosphate group is hydrolyzed. This enzymatic cleavage releases the un-phosphorylated thymol blue molecule. The release of the dye leads to a color change, which can be measured spectrophotometrically to quantify the rate of the enzymatic reaction. dntb.gov.uamedchemexpress.com

The design is "rational" because it leverages the known mechanism of the target enzyme. Phosphatases are a class of enzymes that catalyze the removal of phosphate groups from substrates. By linking a phosphate group to a chromogenic molecule like thymol blue, a reporter system is created that directly correlates enzyme activity with a measurable color change. This approach has been successfully used for the determination of phosphatase activity in various biological samples, including serum. dntb.gov.uamedchemexpress.com For instance, ammonium (B1175870) thymolphthalein (B86794) monophosphate has been developed as a substrate for both alkaline and acid phosphatase determinations in serum. medchemexpress.com Similarly, thymol blue monophosphate has been specifically noted for its use in assays for tartrate-resistant acid phosphatase. google.com

Synthesis of Analogues with Tunable Spectral Properties

The modification of the core thymol blue structure allows for the synthesis of analogues with tailored spectral and physicochemical properties. These modifications can shift the pKa values of the indicator, altering the pH range over which it changes color, or enhance its solubility in different media. vulcanchem.comnih.gov

One area of research focuses on creating derivatives with enhanced performance for specific applications. For example, twelve substituted aryl-azo-thymol derivatives were synthesized to create compounds with significant antibacterial and antifungal activities. nih.gov These syntheses involve coupling thymol with various substituted aryl diazonium salts, leading to a class of compounds with altered electronic and, consequently, spectral characteristics. The resulting derivatives were characterized using techniques including UV-vis spectroscopy to confirm their altered spectral properties. nih.gov

Another key innovation has been the synthesis of water-soluble sodium salts of thymol blue. vulcanchem.com Thymol blue itself is insoluble in water, which can limit its application in purely aqueous systems. vulcanchem.comquora.com By converting it to its sodium salt, its utility is expanded, eliminating the need for co-solvents like ethanol (B145695). vulcanchem.com

Furthermore, the spectral properties of thymol blue and its analogues are highly sensitive to their environment. The absorption maxima can be influenced by solvent polarity, pH, and binding to other molecules, such as in sonodynamic and sonocatalytic studies where derivatives were used as sonosensitizers. science.gov This sensitivity is fundamental to their function as indicators and probes.

Conjugation Strategies for Immobilized Assay Systems

To create robust and reusable analytical devices, thymol blue and its derivatives can be immobilized onto solid supports. Conjugation, or the process of chemically linking the indicator to a matrix, is key to developing these systems. The sol-gel process is a widely used technique for this purpose. medchemexpress.comresearchgate.net

In this method, thymol blue is entrapped within a porous silica (B1680970) gel matrix during its formation from precursors like tetraethylorthosilicate. researchgate.net The resulting solid material, often a transparent monolithic disk or a thin film, retains the pH-sensing capabilities of the dye. researchgate.netresearchgate.net Research has shown that thymol blue immobilized in a sol-gel matrix exhibits similar pH-responsive behavior to its solution counterpart, indicating that the entrapment does not compromise its chromophoric properties. researchgate.net The use of surfactants like sodium dodecyl sulfate (B86663) (SDS) during the sol-gel process can improve the homogeneity and distribution of the dye within the silica network, leading to enhanced sensitivity. researchgate.netresearchgate.net

These immobilized systems offer several advantages over solution-based assays:

Reusability: The indicator is not consumed and can be used for multiple measurements.

Stability: The solid matrix can protect the indicator from harsh chemical environments.

Miniaturization: The indicator can be incorporated into small devices like optical fibers and sensor electrodes. nih.gov

Beyond sol-gel entrapment, covalent immobilization on materials like silica nanoparticles is also being explored. This strategy aims to create highly stable and reusable pH sensors with minimal leaching of the dye, demonstrating high signal retention even after numerous cycles. vulcanchem.com

Exploration of Solid-Phase Indicator Systems (e.g., Thin Films, Sensor Electrodes)

The immobilization of thymol blue has paved the way for a variety of solid-phase indicator systems, including thin films and sensor electrodes, for applications ranging from environmental monitoring to medical diagnostics. medchemexpress.comjuniperpublishers.com

Thin Films: Thymol blue can be incorporated into thin films coated onto substrates like glass or optical fibers. nih.govjuniperpublishers.com These films act as the active sensing layer. For example, a fiber optic sensor for simultaneously measuring carbon dioxide (CO2) and relative humidity (RH) was constructed using a single thin film (~5.9 µm thick) containing thymol blue. nih.gov In this system, the CO2 concentration is detected via the colorimetric change of the pH-sensitive thymol blue, while the RH is measured by changes in the optical interference pattern of the film. nih.gov Such films can be fabricated by dip-coating a substrate into a solution containing the dye and a matrix material, such as organically modified silica (Ormosil). nih.gov

Sensor Electrodes: Potentiometric sensor electrodes have been fabricated by spin-coating thymol blue onto conductive glass (F-SnO2). juniperpublishers.com This creates an indicator electrode that can be used in acid-base titrations. The potential of this electrode changes linearly with the pH of the solution, with a response slope that is dependent on temperature. juniperpublishers.com These electrodes provide an alternative to traditional glass pH electrodes for specific applications. The method involves placing the thymol blue-coated electrode and a reference electrode into a solution, where the resulting current flow induces a proton transfer reaction near the electrode, causing a color change and a measurable potential difference. taylorandfrancis.com

The development of these solid-phase systems highlights the versatility of thymol blue as a platform for sensor technology. By entrapping or conjugating the dye within various matrices, its fundamental pH-indicating properties can be harnessed in durable, reusable, and miniaturized formats.

Emerging Research Directions and Unexplored Applications

Integration with Microfluidic and Lab-on-a-Chip Technologies

The convergence of chemical probes with microfluidic and lab-on-a-chip (LoC) technologies represents a significant leap forward in analytical science. elveflow.comresearchgate.net These miniaturized platforms offer numerous advantages, including reduced sample and reagent consumption, faster analysis times, high-throughput capabilities, and enhanced sensitivity due to favorable surface-to-volume ratios. elveflow.comnih.gov Thymol (B1683141) blue and its derivatives are being explored within these systems, leveraging their responsive optical properties for in-situ monitoring and diagnostics. elveflow.comrsc.org

A notable application is the use of thymol blue in digital microfluidic (DMF) devices for high-sensitivity spectrophotometry. utoronto.ca Researchers have developed a novel method using in-plane optical fibre waveguides aligned with a DMF device, which significantly increases the optical path length compared to traditional vertical measurements. utoronto.ca In a demonstration of this system, a dilution series of thymol blue was analyzed, showing excellent linearity (R² = 0.9998). utoronto.ca This microfluidic setup not only outperformed conventional vertical absorbance measurements on-chip by approximately 14-fold but also showed about 2.5 times greater calibration sensitivity than the widely used NanoDrop microvolume spectrometer. utoronto.ca Such advancements pave the way for highly sensitive analytical applications using micro-volume samples. utoronto.ca

The inherent properties of thymol blue as a pH indicator also make it suitable for environmental monitoring on LoC platforms. rsc.org For instance, in oceanography, thymol blue is a standard indicator for measuring the pH of surface seawaters. rsc.orgnih.gov Integrating this chemistry into miniaturized, autonomous LoC analyzers could enable high-resolution, in-situ monitoring of ocean acidification and other biogeochemical processes. rsc.org The development of disposable microfluidic chips for applications like cavity-enhanced absorption spectroscopy further underscores the potential for creating portable, low-cost analytical tools based on the optical changes of indicators like thymol blue. chemsrc.com

Table 1: Performance Comparison of a Digital Microfluidic (DMF) System Using Thymol Blue vs. a Conventional System

| Feature | In-Plane DMF Spectroscopy utoronto.ca | NanoDrop Spectrometer utoronto.ca |

|---|---|---|

| Principle | In-plane absorbance measurement in a droplet | Vertical absorbance measurement in a suspended droplet |

| Sample Volume | Microliter range (e.g., 0.5–2.0 μL) | Microliter range (e.g., 0.5–2.0 μL) |

| Calibration Sensitivity | ~2.5 times higher than NanoDrop | Standard for microvolume analysis |

| Linearity (R²) | 0.9998 | 0.9989 |

| Key Advantage | Enhanced path length and sensitivity due to in-plane alignment and liquid lensing effects. | Established, widely used platform. |

Applications in Advanced Analytical Platforms (e.g., Mass Spectrometry-Coupled Assays, if the principle allows)

While colorimetric assays are valued for their simplicity, advanced analytical platforms like liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS) offer unparalleled sensitivity and specificity. nih.govresearchgate.net These techniques allow for the precise quantification of molecules in complex mixtures, making them powerful tools in metabolomics, proteomics, and pharmacodynamic studies. nih.govtum.denih.gov

The principle of using LC-MS/MS is directly applicable to assays involving thymol blue monophosphate. Although direct LC-MS/MS methods for this compound itself are not prominently featured in current literature, the methodology has been successfully validated for other structurally related monophosphate compounds. For example, a robust LC-MS/MS method was developed to quantify xanthosine (B1684192) monophosphate, the product of inosine-5'-monophosphate dehydrogenase (IMPDH) activity, in cell lysates. nih.gov This assay demonstrated high sensitivity, accuracy (93-116%), and reproducibility (CV < 7.5%), proving its utility for pharmacodynamic monitoring of drugs that target this enzyme. nih.gov

Extrapolating from this, an LC-MS/MS-based assay for phosphatase activity using this compound as a substrate is a viable and promising research direction. Such an assay would involve:

Incubating the enzyme (e.g., acid phosphatase) with this compound.

Stopping the reaction at specific time points.

Separating the substrate (this compound) from the product (thymol blue) using liquid chromatography.

Quantifying both compounds using tandem mass spectrometry.

This approach would offer significant advantages over traditional colorimetric methods by enabling the direct and simultaneous measurement of both the substrate and the product, leading to more accurate kinetic data. Furthermore, the high selectivity of MS would minimize interference from other components in a complex biological sample, a common challenge for optical methods. researchgate.net This could be particularly valuable in fundamental enzymology research or in the development of highly sensitive diagnostic tests.

Potential for Biosensing Beyond Enzyme Activity

The function of this compound is defined by its enzymatic cleavage. However, the parent molecule, thymol blue, possesses intrinsic properties that lend themselves to sensing applications entirely independent of enzyme activity. wikipedia.org The most fundamental of these is its nature as a pH indicator, transitioning through two distinct color ranges (red-yellow at pH 1.2-2.8 and yellow-blue at pH 8.0-9.6). wikipedia.orgmedchemexpress.com This inherent pH sensitivity has been harnessed for various non-enzymatic sensing applications.

One innovative example is the development of smart coatings for corrosion detection on mild steel. nih.gov In this application, thymol blue is incorporated into a sol-gel coating. nih.gov When the underlying metal begins to corrode, local pH changes occur, causing the thymol blue in the coating to change color, thus providing a visual warning of corrosion initiation. nih.gov This represents a shift from a biological to a materials science application, using the molecule as a chemical sensor for material integrity.

Further research has explored the use of thymol blue derivatives in other unique sensing contexts. For instance, studies have investigated the sonodynamic and sonocatalytic properties of thymol blue derivants, which could have implications for therapy and sensing. science.gov Other work has focused on developing composite materials, such as a polydimethylsiloxane-thymol/nitroprusside sensor for monitoring ammonium (B1175870) in water samples, showcasing the versatility of thymol as a chemical scaffold. science.gov

Looking forward, the potential for non-enzymatic biosensing could be expanded by leveraging advanced materials and concepts:

Molecularly Imprinted Polymers (MIPs): It is conceivable to create MIPs that have binding cavities specifically shaped for thymol blue or its monophosphate. These synthetic receptors could form the basis of highly selective sensors, mimicking the specificity of biological receptors without the stability concerns of enzymes. mdpi.com

Nanomaterial Conjugates: Thymol blue could be conjugated to nanomaterials like gold or silver nanoparticles. The optical properties of the nanoparticles could be modulated by the pH-dependent state of the thymol blue, leading to amplified signals for surface-enhanced Raman scattering (SERS) or colorimetric sensors.

Table 2: Summary of Non-Enzymatic Sensing Applications and Principles for Thymol Blue

| Application Area | Sensing Principle | Analyte/Process Detected | Matrix/System | Reference(s) |

|---|---|---|---|---|

| Environmental/Marine Chemistry | pH-dependent color change (spectrophotometry) | pH | Seawater, rivers, estuaries | rsc.orgnih.gov |

| Materials Science | pH-dependent color change in a coating | Corrosion (local pH shift) | Sol-gel coating on mild steel | nih.gov |

| Water Quality Monitoring | Derivatization into a composite sensor | Ammonium | Water samples | science.gov |

| Dosimetry | Radiation-induced optical density change | Gamma radiation dose | Polyvinyl alcohol (PVA) films, solutions | science.gov |

Challenges and Future Perspectives in Chromogenic Probe Development

While chromogenic probes like this compound are valuable tools, their development and application face several challenges that are driving future research. The primary goal is to create probes with higher sensitivity, selectivity, stability, and suitability for complex biological environments and advanced analytical platforms.

Key Challenges:

Selectivity and Interference: A major hurdle for any probe is distinguishing the target analyte from structurally similar molecules. researchgate.net For pH indicators like thymol blue, factors such as the ionic strength of the solution can significantly affect the pKa of the indicator, leading to inaccurate readings if not properly calibrated. acs.org This is a critical issue for applications in variable environments like estuaries. nih.gov

Sensitivity: While colorimetric assays are convenient, they often lack the sensitivity required for detecting very low concentrations of an analyte. Future probes must provide greater signal amplification.

Stability: Probes, especially those based on biological molecules, can be sensitive to temperature, pH, and chemical degradation. For enzymatic probes, maintaining the stability and activity of the enzyme upon immobilization is a critical challenge. researchgate.net For the chromophore itself, photostability is a key concern for applications involving long-term monitoring or intense light exposure. researchgate.net

In Vivo Applications: Applying chromogenic probes in living cells or organisms presents a formidable set of challenges, including cell permeability, cytotoxicity, and interference from the complex intracellular matrix. researchgate.net

Future Perspectives and Research Directions:

Rational Design of Novel Probes: The future lies in moving beyond existing scaffolds to rationally design new probes. This involves creating derivatives of thymol blue with tuned pKa values, different colors, or fluorescent properties. By modifying the molecular structure, probes can be tailored for specific pH ranges or to respond to different analytes altogether. researchgate.net

Integration with Advanced Materials: The performance of chromogenic probes can be dramatically enhanced by coupling them with advanced materials. Metal-organic frameworks (MOFs), with their high porosity and tunable structures, can be used to encapsulate and stabilize enzymes or probes, improving their catalytic efficiency and selectivity. d-nb.info Nanomaterials can act as signal amplifiers or provide unique optical properties. frontiersin.org

Development of Multi-modal Probes: Probes that offer more than one mode of detection (e.g., both colorimetric and fluorescent, or colorimetric and electrochemical) can provide more robust and reliable data. For example, a probe that changes color and also "turns on" a fluorescent signal upon reaction would offer higher confidence in the detection event.

Shift Towards Non-Enzymatic and Electrochemical Systems: To overcome the stability limitations of enzymes, there is growing interest in non-enzymatic sensors that use catalytic nanomaterials or synthetic receptors. nih.govrsc.org Furthermore, developing electrochemical versions of these assays can facilitate miniaturization and integration into portable, point-of-care electronic devices. d-nb.info

Table 3: Challenges and Future Directions in Chromogenic Probe Development

| Challenge | Future Research Direction / Perspective |

|---|

| Low Sensitivity | - Signal amplification using nanomaterials (e.g., plasmonics).

Q & A

Q. What are the pH transition ranges and corresponding color changes of thymol blue in aqueous solutions?

Thymol blue exhibits biphasic pH sensitivity: it transitions from red to yellow at pH 1.2–2.8 and yellow to blue at pH 8.0–9.6. In neutral conditions (pH ~7), it remains yellow. Researchers must calibrate experiments within these ranges to ensure accurate pH monitoring in biochemical assays or titrations .

Q. What is the recommended method for preparing thymol blue indicator solutions with consistent performance?

Due to its low water solubility, dissolve thymol blue in ethanol or dilute alkaline solutions (e.g., 0.04% w/v in 50% ethanol). Filter the solution to remove particulates and standardize against certified buffer solutions within its transition ranges. For long-term stability, store at 0–6°C in amber glass .

Q. How does the molecular structure of thymol blue influence its acid-base indicator properties?

The sulfonphthalein core contains phenolic hydroxyl groups that deprotonate at specific pH values, altering the molecule’s conjugation system. Structural analogs like bromothymol blue show shifted pKa values due to bromine substituents, highlighting the role of electron-withdrawing groups in tuning indicator sensitivity .

Advanced Research Questions

Q. What experimental approaches characterize thymol blue's host-guest interactions with cyclodextrins (CDs)?

Use ¹H NMR titration (500 MHz) in deuterated phosphate buffer (pH 7.5) to monitor binding-induced signal splitting. Maintain thymol blue at 1 mM while titrating γ-CD incrementally. Analyze chemical shift perturbations and employ Job plot analysis to determine binding stoichiometry (e.g., 1:1 or 2:1) and association constants (Ka) .

Q. How do hydrodynamic factors affect thymol blue's performance in hydrogen bubble flow visualization?

Hydrogen bubbles generated at cathodes (≥2 V) disrupt thymol blue’s pH-sensitive patterns. Optimize cathode diameter (0.1–0.5 mm) and flow velocity (<15 cm/s) to minimize bubble coalescence. Time-resolved imaging (≥100 fps) quantifies pattern degradation, correlating shear stress with bubble detachment dynamics .

Q. What methodologies assess thymol blue's environmental persistence in wastewater treatment?

Conduct batch adsorption studies using activated carbon (e.g., Cynodon dactylon-derived) at varying pH (2–10) and concentrations (10–200 mg/L). Model kinetics with pseudo-second-order equations and isotherms using Langmuir/Freundlich models. Complement with BOD/COD analysis (BOD = 0.43 × ThOD) to evaluate biodegradability .

Q. How should researchers resolve contradictory NMR observations in thymol blue-chiral complex studies?

Split NMR signals of equal intensity may indicate dynamic chirality. Perform variable-temperature NMR to distinguish between rapid enantiomerization and static chiral binding. Validate with circular dichroism spectroscopy and molecular docking simulations to confirm rotor-type vs. host-guest chirality .

Q. What strategies ensure robust extrapolation of toxicological data from sulfonphthalein analogs to thymol blue?

Implement a tiered approach:

- SAR analysis : Compare sulfonic acid group reactivity and hepatic uptake mechanisms with bromosulfophthalein.

- In vitro assays : Measure protein binding affinities (e.g., albumin) using fluorescence quenching.

- QSAR validation : Incorporate logP (-0.31) and bioaccumulation potential (BCF < 1) to predict environmental fate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.